2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride
Overview
Description
2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride is a chemical compound that belongs to the class of benzamide derivatives It is characterized by the presence of a nitro group at the second position of the benzene ring and a piperidine ring attached to the amide nitrogen
Mechanism of Action
Target of Action
The primary target of 2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride is the HIF-1α (Hypoxia-inducible factor 1-alpha) protein . HIF-1α is a transcription factor that plays a crucial role in cellular response to hypoxia, promoting the transcription and expression of target genes to accelerate glycolysis in tumor cells . It also upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironments .
Mode of Action
The compound’s mode of action involves the activation of the p21 expression or p53–p21 signaling pathway , which promotes cell cycle arrest and apoptosis . HIF-1α induces p21 expression by dissociating c-Myc, a protein blocking the p21 promoter, whereas phosphorylated HIF-1α interacts with p53, promoting p53-mediated apoptosis .
Biochemical Pathways
The affected biochemical pathway is the HIF-1α pathway . This pathway is crucial for the survival of cells under hypoxic conditions, as it regulates the expression of genes involved in critical aspects of cancer biology, including angiogenesis, cell survival, glucose metabolism, and invasion .
Pharmacokinetics
It’s worth noting that the compound’s design was guided by bioisosterism and pharmacokinetic parameters
Result of Action
The result of the compound’s action is the significant inhibitory bioactivity in HepG2 cells . This leads to the suppression of tumor cell proliferation and the induction of apoptosis .
Action Environment
The action of this compound is influenced by the hypoxic microenvironment of tumor cells . Hypoxia is a common characteristic of solid tumors and is associated with poor prognosis, increased invasiveness, and resistance to therapy . The compound’s ability to target HIF-1α allows it to effectively function in this hypoxic environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride typically involves the following steps:
Nitration of Benzamide: The starting material, benzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the second position of the benzene ring.
Amidation: The nitrobenzamide is then reacted with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in 2-Nitro-N-(piperidin-4-yl)benzamide.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for nitration and amidation steps, and efficient purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron powder and hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Reduction: 2-Amino-N-(piperidin-4-yl)benzamide.
Substitution: Various substituted benzamide derivatives.
Hydrolysis: 2-Nitrobenzoic acid and piperidine.
Scientific Research Applications
2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and neurological disorders.
Biological Studies: The compound is used in studies investigating the role of nitrobenzamide derivatives in modulating biological pathways, including hypoxia-inducible factor 1 (HIF-1) pathways.
Pharmacology: It serves as a reference compound in pharmacological assays to evaluate the activity of new drug candidates.
Industrial Applications: The compound is used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride can be compared with other benzamide derivatives, such as:
2-Amino-N-(piperidin-4-yl)benzamide: This compound lacks the nitro group and has different biological activities.
N-(piperidin-4-yl)benzamide: This compound lacks both the nitro and amino groups, resulting in distinct chemical and biological properties.
4-Nitro-N-(piperidin-4-yl)benzamide: This compound has the nitro group at a different position, which affects its reactivity and biological activity.
The uniqueness of this compound lies in the specific positioning of the nitro group, which imparts unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-nitro-N-piperidin-4-ylbenzamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3.ClH/c16-12(14-9-5-7-13-8-6-9)10-3-1-2-4-11(10)15(17)18;/h1-4,9,13H,5-8H2,(H,14,16);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUOJESCKDXKON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CC=C2[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233952-07-2 | |
Record name | Benzamide, 2-nitro-N-4-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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